Leflutrozole Normalizes Total Testosterone in a Dose-Dependent Manner in a Phase 2b Trial
Leflutrozole normalized total testosterone (TT) in a dose-dependent fashion in obese men with hypogonadotropic hypogonadism. The primary endpoint (TT normalization in ≥75% of patients at 24 weeks) was achieved for all doses, with mean TT levels reaching 15.89 nmol/L (0.1 mg), 17.78 nmol/L (0.3 mg), and 20.35 nmol/L (1.0 mg), compared to 8.04 nmol/L in the placebo group [1]. In absolute terms, this corresponds to mean TT levels of 458 ng/dL (0.1 mg), 512 ng/dL (0.3 mg), and 586 ng/dL (1.0 mg) versus 8.04 nmol/L (232 ng/dL) for placebo [2].
| Evidence Dimension | Serum Total Testosterone (TT) Level |
|---|---|
| Target Compound Data | 15.89 nmol/L (0.1 mg), 17.78 nmol/L (0.3 mg), 20.35 nmol/L (1.0 mg) at Week 24 |
| Comparator Or Baseline | Placebo: 8.04 nmol/L |
| Quantified Difference | 2.0 to 2.5-fold increase over placebo |
| Conditions | Phase 2b RCT; 271 men with BMI 30-50 kg/m², baseline TT <10.41 nmol/L; once-weekly oral dosing for 24 weeks |
Why This Matters
The dose-dependent increase in TT demonstrates the compound's ability to restore physiologic testosterone levels without exogenous hormone replacement, a key differentiator for clinical trial design and therapeutic strategy.
- [1] Jones TH, Dobs AS, Jørgensen N, et al. Leflutrozole in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial. Eur J Endocrinol. 2023;189(3):297-308. View Source
- [2] Hugh Jones T. First RCT with aromatase inhibitor for male hypogonadism shows promise. MDedge. 2019. View Source
